molecular formula C20H32O8 B1437129 [(1S,3R,7S,9S)-8-butanoyloxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] butanoate CAS No. 1620222-02-7

[(1S,3R,7S,9S)-8-butanoyloxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] butanoate

Cat. No.: B1437129
CAS No.: 1620222-02-7
M. Wt: 400.5 g/mol
InChI Key: OHCXXWAYCZVPNH-FOYUHDTOSA-N
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Description

(3AR,4S,4aS,7aS,8S,8aS)-2,2,6,6-tetramethylhexahydrobenzo[1,2-d:4,5-d’]bis([1,3]dioxole)-4,8-diyl dibutyrate is a complex organic compound characterized by its unique structure, which includes multiple stereocenters and a fused dioxole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AR,4S,4aS,7aS,8S,8aS)-2,2,6,6-tetramethylhexahydrobenzo[1,2-d:4,5-d’]bis([1,3]dioxole)-4,8-diyl dibutyrate typically involves multi-step organic reactions. The initial steps often include the formation of the hexahydrobenzo ring system, followed by the introduction of the dioxole rings. The final steps involve the esterification of the hydroxyl groups with butyric acid under acidic or basic conditions to form the dibutyrate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. The purification process often involves techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

(3AR,4S,4aS,7aS,8S,8aS)-2,2,6,6-tetramethylhexahydrobenzo[1,2-d:4,5-d’]bis([1,3]dioxole)-4,8-diyl dibutyrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a variety of esters or ethers.

Scientific Research Applications

Chemistry

In chemistry, (3AR,4S,4aS,7aS,8S,8aS)-2,2,6,6-tetramethylhexahydrobenzo[1,2-d:4,5-d’]bis([1,3]dioxole)-4,8-diyl dibutyrate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its stability and reactivity make it suitable for various biochemical assays and experiments.

Medicine

In medicine, derivatives of this compound could be investigated for their potential therapeutic properties. The compound’s ability to interact with biological molecules makes it a candidate for drug development and pharmacological studies.

Industry

In industrial applications, (3AR,4S,4aS,7aS,8S,8aS)-2,2,6,6-tetramethylhexahydrobenzo[1,2-d:4,5-d’]bis([1,3]dioxole)-4,8-diyl dibutyrate can be used as an intermediate in the production of polymers, resins, and other materials. Its chemical properties make it valuable for manufacturing processes that require specific functional groups.

Properties

IUPAC Name

[(1S,3R,7S,9S)-8-butanoyloxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O8/c1-7-9-11(21)23-13-15-17(27-19(3,4)25-15)14(24-12(22)10-8-2)18-16(13)26-20(5,6)28-18/h13-18H,7-10H2,1-6H3/t13?,14?,15-,16-,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCXXWAYCZVPNH-FOYUHDTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1C2C(C(C3C1OC(O3)(C)C)OC(=O)CCC)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)OC1[C@H]2[C@@H](C([C@@H]3[C@@H]1OC(O3)(C)C)OC(=O)CCC)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(1S,3R,7S,9S)-8-butanoyloxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] butanoate
Reactant of Route 2
Reactant of Route 2
[(1S,3R,7S,9S)-8-butanoyloxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] butanoate
Reactant of Route 3
Reactant of Route 3
[(1S,3R,7S,9S)-8-butanoyloxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] butanoate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
[(1S,3R,7S,9S)-8-butanoyloxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] butanoate
Reactant of Route 5
Reactant of Route 5
[(1S,3R,7S,9S)-8-butanoyloxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] butanoate
Reactant of Route 6
Reactant of Route 6
[(1S,3R,7S,9S)-8-butanoyloxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] butanoate

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